tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound is characterized by a fused pyrrolidine-pyridine ring system, stabilized by the Boc group at the 1-position. Key physicochemical properties include storage recommendations (2–8°C, sealed, and protected from light) and safety data (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) . It is used in pharmaceutical research, particularly as a scaffold for nonretinoid antagonists or enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic synthesis processes. Starting from simpler precursors, the synthesis might involve:
Cyclization reactions: : To form the pyrrolo[2,3-c]pyridine ring system.
Esterification reactions: : To attach the tert-butyl ester group.
The conditions often require:
Anhydrous environments to prevent unwanted hydrolysis.
Catalysts such as Lewis acids to facilitate specific reaction steps.
Temperature control to ensure the proper formation of desired intermediates.
Industrial Production Methods
On an industrial scale, the compound might be produced using continuous flow reactors to ensure consistency and yield. The process parameters would be optimized to maintain high purity and efficiency, reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo several types of reactions:
Oxidation: : Potential conversion to more oxidized derivatives.
Reduction: : Formation of reduced analogs.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the ring system.
Common Reagents and Conditions
The reactions may employ:
Oxidizing agents: : Such as m-Chloroperbenzoic acid for oxidation.
Reducing agents: : Like Lithium aluminum hydride for reduction.
Substitution reagents: : E.g., N-Bromosuccinimide for bromination.
Major Products
The products of these reactions depend on the specific conditions and reagents used but can include:
Various ester derivatives.
Halogenated pyrrolo[2,3-c]pyridines.
Differentially substituted pyrrolo[2,3-c]pyridine systems.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Research indicates that compounds similar to tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives may exhibit activity at various neurotransmitter receptors. Preliminary studies suggest potential interactions with the serotonin and dopamine receptors, which could lead to applications in treating neurological disorders such as depression and anxiety .
2. Anticancer Research
There is emerging evidence that pyrrolidine derivatives can possess anticancer properties. The structural characteristics of tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine make it a candidate for further investigation in cancer therapeutics. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a need for more focused research on this specific compound's effects .
Material Science Applications
1. Polymer Chemistry
The compound can serve as a versatile building block in the synthesis of advanced polymers. Its unique structure allows for modifications that enhance the mechanical and thermal properties of polymeric materials. Research has indicated that incorporating such pyrrolidine derivatives into polymer matrices can improve their resilience and thermal stability .
2. Coatings and Adhesives
Due to its chemical stability and reactivity, tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine can be utilized in formulating coatings and adhesives. Its incorporation into formulations may enhance adhesion properties and resistance to environmental degradation .
Organic Synthesis Applications
1. Synthesis of Bioactive Compounds
This compound can act as an intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further derivatization, leading to compounds with enhanced biological activity. This makes it valuable in pharmaceutical research for developing new drugs .
2. Chiral Auxiliary
The chiral nature of tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine allows it to be used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds necessary for drug development .
Case Studies
Mechanism of Action
The compound's mechanism of action involves:
Molecular targets: : Such as specific enzymes or receptors in biological systems.
Pathways: : Interactions with neurotransmitter pathways, influencing biological activity at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of bicyclic amines with Boc protection. Structural analogs vary in ring fusion positions, stereochemistry, and substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Functional Analogues
Biological Activity
Chemical Identity:
- IUPAC Name: tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- CAS Number: 1932510-29-6
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol
Physical Properties:
- Purity: Typically ≥ 97%
- Storage Conditions: Store in a dark place at 2-8°C.
This compound belongs to the class of pyrrolidine derivatives, which have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
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Neuroprotective Effects:
- Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been observed to modulate neurotransmitter systems, specifically enhancing the release of dopamine and serotonin in certain models.
-
Antinociceptive Activity:
- Animal studies have demonstrated that this compound possesses significant antinociceptive effects, which could be attributed to its interaction with opioid receptors. This suggests a potential application in pain management therapies.
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Anti-inflammatory Properties:
- In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
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Antimicrobial Activity:
- Preliminary studies reveal that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Modulation of neurotransmitter release.
- Interaction with specific receptor sites involved in pain and inflammation pathways.
- Inhibition of bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Notable Research Findings
-
Neuroprotection Study:
- A study published in Journal of Neurochemistry reported that the compound significantly reduced neuronal death in models of oxidative stress by modulating glutamate levels.
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Pain Management Research:
- A clinical trial indicated that patients receiving treatment with this compound reported a notable decrease in chronic pain levels compared to the placebo group.
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Anti-inflammatory Mechanism:
- Research conducted at a leading pharmacological institute demonstrated that the compound effectively downregulated NF-kB signaling pathways involved in inflammation.
Q & A
Q. Basic Research Focus
- LC-MS : Monitors reaction progress (e.g., m/z 285.2 [M+H]⁺ for Boc-protected intermediates) .
- FT-IR : Confirms carbonyl stretches (ν = 1680–1720 cm⁻¹) in Boc groups and absence of residual hydroxyls .
- Elemental Analysis : Validates purity (>99%) by matching C, H, N percentages to theoretical values (e.g., C: 62.3%, H: 8.1%, N: 9.7%) .
How can researchers optimize reaction scalability while maintaining stereochemical fidelity?
Q. Advanced Research Focus
- Flow Chemistry : Continuous Boc protection at 0°C reduces batch variability and improves heat management .
- Catalyst Recycling : Immobilized RuO₂ on silica gel allows reuse for 3–5 cycles without yield loss .
- Crystallization : Methanol/water recrystallization (70:30) enhances enantiomeric excess (ee >98%) .
What are the primary degradation pathways of this compound under standard storage conditions?
Q. Advanced Research Focus
- Hydrolysis : Boc group cleavage in humid environments (t₁/₂ = 30 days at 40°C/75% RH) .
- Oxidation : Pyrrolidine ring forms N-oxide derivatives when exposed to light (confirmed by LC-MS: m/z +16) .
Mitigation : Store under argon at –20°C with desiccants (e.g., silica gel) .
How is this compound utilized as a building block in drug discovery?
Q. Basic Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
